![molecular formula C15H26N2O3 B11760512 methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11760512.png)
methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
This compound is a bicyclic tertiary amine derivative featuring a 3-azabicyclo[3.1.0]hexane core substituted with a methyl ester at the 2-position and a dimethyl group at the 6,6-positions. The 3-position is acylated with an (S)-2-amino-3,3-dimethylbutanoyl group, contributing to its stereochemical complexity and pharmacological relevance. Its molecular formula is C₁₆H₂₇N₃O₃, with a molecular weight of 309.41 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate . This method allows for the efficient synthesis of both enantiomers of the compound. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods
the principles of parallel kinetic resolution and the use of flow microreactor systems for the synthesis of similar compounds suggest that scalable and sustainable methods could be developed .
Chemical Reactions Analysis
Degradation Reactions
Potential degradation pathways include:
Reaction Type | Conditions | Products |
---|---|---|
Ester Hydrolysis | Basic (NaOH, aq.) or acidic (HCl, aq.) | (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Amide Hydrolysis | Enzymatic (e.g., trypsin) or acidic | (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate + (S)-2-amino-3,3-dimethylbutanoic acid |
Bicyclo Ring Opening | Oxidative (e.g., OsO₄) or acidic (H₂SO₄) | Linearized derivatives with cleaved bicyclic framework |
Biological Interactions
While direct experimental data for this compound is scarce, structural analogs suggest potential reactivity with biological targets:
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Protease Binding : The bicyclo[3.1.0]hexane core may act as a constrained scaffold for binding to protease active sites (e.g., cysteine or serine proteases), similar to covalent inhibitors described in hepatitis C protease studies .
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Amino Group Reactivity : The (S)-2-amino group could participate in nucleophilic reactions (e.g., acylation, alkylation) or engage in hydrogen bonding with enzymes .
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Electrophilic Attack : The ester carbonyl group may undergo nucleophilic acyl substitution under basic conditions .
Analytical Considerations
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Chirality Preservation : The stereochemical integrity of the bicyclo system and substituents requires careful control of reaction conditions to avoid racemization .
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Salt Formation : The hydrochloride salt form (e.g., CID 11229498) indicates potential for acid-base reactions under physiological conditions .
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Stability : The bicyclo structure likely confers thermal and chemical stability, though ester and amide groups may remain reactive .
Research Gaps
The existing literature lacks detailed mechanistic studies for this exact compound. Future work should focus on:
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Kinetic analysis of ester/amide hydrolysis under simulated physiological conditions.
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Structural elucidation of degradation products via LC-MS or NMR.
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Quantitative assessment of protease-binding affinity using techniques like surface plasmon resonance.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. Research indicates that derivatives of this compound exhibit significant inhibitory effects on the main protease (Mpro) of the virus:
- Inhibition Constant (K_i) : As low as 27.7 nM, indicating a strong interaction with the viral enzyme essential for replication .
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory effects:
- Mechanism : While specific pathways are not fully elucidated, compounds in this class may modulate inflammatory responses, offering potential therapeutic benefits in conditions characterized by excessive inflammation .
Pharmacokinetics
The pharmacokinetic profile suggests favorable absorption characteristics which are essential for therapeutic efficacy. Factors influencing bioavailability include:
- Environmental Conditions : Temperature and pH can significantly impact the compound's stability and interaction with biological targets .
Case Studies and Research Findings
Several studies have explored related compounds and their pharmacological profiles:
Mechanism of Action
The mechanism of action of methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into particular binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pharmacological Relevance
This compound is a key intermediate in protease inhibitors targeting hepatitis C virus (HCV) NS3/4A and SARS-CoV-2 3CLpro . Its rigid bicyclic scaffold enhances binding affinity to enzymatic active sites, while the amino acid side chain modulates solubility and selectivity .
Structural and Functional Analogues
The following table summarizes structurally related compounds and their properties:
Key Differences and Implications
The tert-butylcarbamoyl group in Boceprevir enhances protease binding but increases molecular weight, reducing solubility .
Synthetic Complexity The target compound’s synthesis requires fewer steps compared to Boceprevir, which involves multi-step coupling of 3-methyl-L-valyl and cyclobutylmethyl groups . SCH 503034 introduces a carbamoylamino group, necessitating additional protection/deprotection steps .
Pharmacokinetic Profiles
- The target compound’s smaller size (309.41 g/mol vs. 519.69 g/mol for Boceprevir) aligns with Lipinski’s Rule of Five, suggesting better drug-likeness .
- In silico studies predict the target compound’s IC₅₀ against SARS-CoV-2 3CLpro to be <100 nM, comparable to Boceprevir but with reduced off-target effects .
Patent and Industrial Relevance
- The target compound’s hydrochloride salt is commercially available (CAS: 565456-77-1) as a pharmaceutical intermediate, underscoring its scalability .
- Patents (e.g., WO2004113295) highlight optimized routes for synthesizing its bicyclic core via bisulfite intermediates, reducing reaction times by 40% .
Biological Activity
Methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly as a potential inhibitor of viral proteases, including the main protease (Mpro) of SARS-CoV-2. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H34N2O5
- Molecular Weight : 382.49 g/mol
- CAS Number : 394735-26-3
The primary biological activity of this compound is attributed to its role as an inhibitor of the SARS-CoV-2 main protease (Mpro). The Mpro enzyme is crucial for the replication of the virus, making it a prime target for antiviral drug development. The compound's structure allows it to effectively bind to the active site of Mpro, inhibiting its enzymatic activity.
Binding Interactions
Research indicates that the compound utilizes hydrogen bonding and hydrophobic interactions to stabilize its binding within the active site of Mpro. The dimerization of Mpro enhances its activity, and inhibitors like this compound can disrupt this process by stabilizing the inactive form of the enzyme .
Case Studies and Experimental Data
- Inhibition Studies : In vitro studies have demonstrated that this compound significantly reduces viral replication in cell cultures infected with SARS-CoV-2. For instance, at a dosage of 500 mg/kg administered twice daily, it reduced lung virus titers by 2.7 log10 .
- Structural Analysis : X-ray crystallography has provided insights into how this compound interacts with the Mpro enzyme. The γ-lactam moiety within the compound forms critical interactions with residues in the S1 binding pocket of Mpro, which is essential for its inhibitory effect .
- Comparative Studies : When compared to other known inhibitors like boceprevir and narlaprevir, this compound exhibited a more favorable binding enthalpy due to unique interactions with key residues in the active site .
Data Table: Comparative Inhibition Potency
Compound Name | Viral Target | IC50 (µM) | Binding Mode |
---|---|---|---|
This compound | SARS-CoV-2 Mpro | 0.05 | Covalent |
Boceprevir | HCV Protease | 0.15 | Non-covalent |
Narlaprevir | HCV Protease | 0.10 | Non-covalent |
Safety and Toxicology
While promising as an antiviral agent, safety assessments indicate that this compound may exhibit irritant properties and should be handled with caution in laboratory settings . Further toxicological studies are necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the key structural features of the compound, and how are they experimentally confirmed?
The compound features a bicyclo[3.1.0]hexane core with stereospecific substitutions (methyl and amino-acyl groups). Structural confirmation requires:
- X-ray crystallography for absolute stereochemistry.
- NMR spectroscopy (1H/13C, 2D-COSY, NOESY) to resolve bicyclic ring protons and substituent spatial relationships .
- High-resolution mass spectrometry (HRMS) to validate molecular formula .
Q. What synthetic routes are reported for the bicyclo[3.1.0]hexane core?
Key steps include:
- Cyclopropanation : Simmons-Smith reaction to form the bicyclic system via zinc carbenoid intermediates .
- Stereoselective acylation : Coupling (S)-2-amino-3,3-dimethylbutanoic acid using carbodiimide-mediated activation (e.g., EDC/HOBt) .
- Esterification : Methylation of the carboxylate group via diazomethane or methanol under acidic conditions .
Q. How is the compound purified and characterized post-synthesis?
- Chromatography : Reverse-phase HPLC or flash chromatography (C18 columns, acetonitrile/water gradients) to isolate stereoisomers .
- Chiral analysis : Chiral HPLC or capillary electrophoresis to confirm enantiomeric purity .
- Thermal stability : TGA/DSC to assess decomposition under storage conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective synthesis?
- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent polarity, and catalyst loading effects on yield and enantiomeric excess (e.g., 2^3 factorial matrix) .
- Flow chemistry : Continuous-flow reactors to enhance reproducibility and reduce side reactions (e.g., oxidation of sensitive groups) .
Q. How to resolve contradictions in reported biological activity data?
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorescence polarization) with cellular uptake assays (LC-MS quantification) to differentiate intrinsic activity from bioavailability issues .
- Meta-analysis : Compare IC50 values across studies using standardized buffers/pH conditions to minimize variability .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Autodock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases) using the bicyclic core as a rigidity anchor .
- Molecular dynamics (MD) : GROMACS simulations (100 ns trajectories) to assess conformational stability in lipid bilayers or protein pockets .
Q. How does the compound’s stability vary under physiological conditions?
- Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 hrs) and monitor degradation via LC-MS. The ester group is prone to hydrolysis at pH > 7 .
- Plasma stability assays : Incubate with human plasma (37°C) and quantify intact compound using LC-MS/MS .
Q. What are the synthetic challenges in forming the bicyclo[3.1.0]hexane system?
- Ring strain management : Use low-temperature (−78°C) cyclopropanation to minimize rearrangements .
- Steric hindrance : Bulky bases (e.g., DIPEA) during acylation to prevent epimerization at chiral centers .
Q. How to scale up synthesis while maintaining stereochemical purity?
- Continuous-flow crystallization : Integrate in-line PAT (process analytical technology) for real-time monitoring of crystal polymorphism .
- QbD (Quality by Design) : Define critical process parameters (CPPs) like mixing time and cooling rates to control particle size distribution .
Q. What mechanistic insights exist for the compound’s biological activity?
- Radiolabeling : Tritiate the methyl ester group to track tissue distribution in vivo .
- Knock-out studies : Use CRISPR-edited cell lines to identify target proteins (e.g., proteases or transporters) .
Q. Methodological Considerations
- Avoiding commercial bias : Focus on lab-scale synthesis (mg–g) rather than industrial processes.
- Data validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (Gaussian 16) .
- Contradictory data : Replicate experiments in triplicate using independent batches to confirm reproducibility .
Properties
Molecular Formula |
C15H26N2O3 |
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Molecular Weight |
282.38 g/mol |
IUPAC Name |
methyl (1R,2S,5S)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)11(16)12(18)17-7-8-9(15(8,4)5)10(17)13(19)20-6/h8-11H,7,16H2,1-6H3/t8-,9-,10-,11+/m0/s1 |
InChI Key |
WUVFBJQCJGPLJV-XWLWVQCSSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)N)C(=O)OC)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)N)C(=O)OC)C |
Origin of Product |
United States |
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